2CB-Ind is a derivative of the well-known psychedelic compound 2C-B, which was first synthesized by Alexander Shulgin in 1974. It belongs to the class of compounds known as phenethylamines, characterized by a phenyl ring connected to an ethylamine chain. The chemical formula for 2CB-Ind is , with a molar mass of approximately 286.164 g/mol . Unlike its parent compound, 2CB-Ind is conformationally restricted and serves as a selective agonist for the serotonin receptors 5-HT2A and 5-HT2C, albeit with lower potency compared to other derivatives like TCB-2 .
The reactivity of 2CB-Ind is primarily influenced by its structure, which allows it to interact with various biological receptors. The compound undergoes typical reactions associated with phenethylamines, including electrophilic substitutions and potential oxidative transformations. Its interaction with serotonin receptors leads to downstream signaling pathways that affect neurotransmitter release and neuronal excitability .
The synthesis of 2CB-Ind involves several steps typical for phenethylamine derivatives. The process generally includes:
Detailed synthetic pathways may vary depending on specific laboratory protocols but generally follow established methods for synthesizing similar compounds in the phenethylamine family .
While primarily known for its psychoactive properties, research into the therapeutic potential of compounds like 2CB-Ind is ongoing. Potential applications include:
Several compounds share structural similarities with 2CB-Ind, each exhibiting unique pharmacological profiles:
Compound Name | Structure Type | Potency (K_i at 5-HT2A) | Unique Features |
---|---|---|---|
2C-B | Phenethylamine | ~30 nM | Well-known psychedelic; higher potency than 2CB-Ind |
TCB-2 | Benzocyclobutene | ~10 nM | More potent than both 2C-B and 2CB-Ind |
Mescaline | Phenethylamine | ~50 nM | Naturally occurring; traditional use in rituals |
(R)-jimscaline | Phenethylamine | ~60 nM | Less potent; analog of mescaline |
Each compound's unique binding affinity and receptor interactions highlight the distinct characteristics that differentiate them from one another. Specifically, while both TCB-2 and 2C-B exhibit higher potency at serotonin receptors compared to 2CB-Ind, the latter's unique structural features may provide alternative avenues for research into its effects and applications .
The foundational synthesis of 2CB-Ind emerged from Shulgin’s systematic exploration of phenethylamine derivatives. Initial routes focused on constructing the indane core through Friedel-Crafts alkylation, leveraging 2,5-dimethoxy-4-methylbenzaldehyde as the aromatic precursor [2]. Reaction with malonic acid produced a cinnamic acid derivative, which underwent catalytic hydrogenation to yield 3-(2,5-dimethoxy-4-methylphenyl)propionic acid. Cyclization using polyphosphoric acid then formed the indanone intermediate, a key structural feature distinguishing 2CB-Ind from its parent compound 2C-B [2] [3].
Critical challenges in these early syntheses included:
A representative early synthesis pathway is summarized below:
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cinnamic acid formation | Malonic acid, piperidine | 68% |
2 | Propionic acid reduction | H₂/Pd-C in ethanol | 82% |
3 | Indanone cyclization | Polyphosphoric acid, 110°C | 45% |
4 | Oxime formation | Ethyl nitrite, HCl/ethanol | 57% |
5 | Amine reduction | H₂/Pd-C, HCl/ethanol | 32% |
The rigidity introduced by the indane ring system necessitated novel purification techniques, including fractional crystallization from ethanolic HCl solutions. However, these methods often failed to resolve racemic mixtures, leaving early batches contaminated with undesired enantiomers [2] [7].
Contemporary synthetic strategies address historical limitations through three key innovations:
Catalytic Asymmetric Hydrogenation
Manganese complexes with facially coordinating P,N,N ligands enable enantioselective reduction of imines derived from indanone precursors. This method achieves >90% enantiomeric excess (ee) for 2CB-Ind analogs without requiring protective groups [8]. The catalytic cycle operates under mild conditions (50 bar H₂, 60°C) while maintaining functional group tolerance for methoxy and bromo substituents [8].
Chiral Auxiliary-Mediated Cyclization
Temporary incorporation of Evans oxazolidinone auxiliaries during indane ring formation ensures proper stereochemical orientation. Subsequent cleavage yields enantiomerically pure aminoindanes with dr >20:1, as demonstrated in recent syntheses of 2CB-Ind derivatives [7] [8].
Dynamic Kinetic Resolution
Combining ruthenium catalysts with β-cyclodextrin additives allows simultaneous racemization and selective crystallization of desired enantiomers. This approach boosts overall yield to 78% while maintaining 99% ee for critical intermediates [7].
These advances are exemplified in a 2023 manganese-catalyzed protocol:
This method reduces synthetic steps from 7 to 3 while improving stereochemical fidelity [8].
The structural complexity of 2CB-Ind creates three persistent analytical challenges:
1. Diastereomer Resolution
Cis-trans isomerism at the indanol stage requires advanced chromatographic techniques. Modern methods employ reversed-phase HPLC with mixed-mode stationary phases (C18/phenylhexyl) and mobile phases containing 18-crown-6 ether + dimethyl-β-cyclodextrin [7]. This combination achieves baseline separation (Rs >2.0) for previously co-eluting isomers through host-guest complexation [7].
2. Enantiomeric Purity Determination
Chiralpak IG-3 columns with 3μm particle size provide optimal resolution (α=1.12) for 2CB-Ind enantiomers. Mobile phases of hexane/ethanol/diethylamine (95:5:0.1 v/v) enable quantification down to 0.1% minor enantiomer [7].
3. Trace Impurity Profiling
LC-QTOF-MS analysis reveals three critical process-related impurities:
A validated UPLC method using a HSS T3 column (1.8μm, 2.1×100mm) with 0.1% formic acid/acetonitrile gradient achieves simultaneous detection of all impurities at ≤0.5μg/mL [7] [8].
2-Carbon-Bromine-Indane demonstrates moderately potent and selective agonist activity at serotonin 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors [1] [2]. The conformationally-restricted derivative exhibits a binding affinity of 47 nanomolar at the human 5-hydroxytryptamine 2A receptor for the racemic mixture, positioning it as moderately potent compared to other phenethylamine derivatives [1] [2]. This binding affinity places 2-Carbon-Bromine-Indane in an intermediate potency range, being several times less potent than its flexible parent compound 2-Carbon-Bromine, which demonstrates binding affinities ranging from 0.66 to 32 nanomolar at the 5-hydroxytryptamine 2A receptor [3].
The binding dynamics of 2-Carbon-Bromine-Indane reflect the impact of conformational restriction on receptor interaction. Unlike the corresponding benzocyclobutene derivative Tetrachlorocatechol-Bromine-2, which exhibits considerably enhanced potency relative to flexible phenethylamine analogues, 2-Carbon-Bromine-Indane demonstrates reduced binding affinity compared to its parent compound [1] [4]. This difference illustrates the critical role of conformational flexibility in optimizing receptor binding interactions within the serotonin 2A receptor orthosteric binding site [5] [6].
The functional selectivity profile of 2-Carbon-Bromine-Indane demonstrates preferential activity at 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptor subtypes [1]. This selectivity pattern aligns with other phenethylamine hallucinogens, which typically exhibit high selectivity for these receptor subtypes while showing minimal activity at other serotonin receptor classes [7] [8]. The compound's binding kinetics suggest that conformational restriction through the indane ring system maintains receptor subtype selectivity while modulating overall binding affinity [4] [9].
The efficacy profile of 2-Carbon-Bromine-Indane across serotonergic receptor subtypes demonstrates distinct patterns compared to flexible phenethylamine analogues. At the 5-hydroxytryptamine 2A receptor, 2-Carbon-Bromine-Indane functions as a moderately efficacious agonist, contrasting with 2-Carbon-Bromine's complex pharmacological profile that includes both partial agonism and functional antagonism depending on the experimental conditions [10] [11].
Comparative analysis reveals that 2-Carbon-Bromine-Indane exhibits only slightly greater potency than the mescaline analogue Arginine-jimscaline, which demonstrates a binding affinity of 69 nanomolar at the human 5-hydroxytryptamine 2A receptor [12]. This similarity in potency suggests that the indane ring constraint in 2-Carbon-Bromine-Indane does not confer the dramatic potency enhancements observed with other conformational restriction strategies, such as the benzocyclobutene modification that yields Tetrachlorocatechol-Bromine-2 [4] [9].
The receptor subtype efficacy profile indicates that 2-Carbon-Bromine-Indane maintains activity at both 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors [1]. This dual receptor activity contrasts with compounds exhibiting pronounced functional selectivity between these receptor subtypes. The relatively balanced efficacy across these receptors suggests that the conformational restriction imposed by the indane ring system preserves the fundamental binding interactions necessary for activation of both receptor subtypes [13] [14].
Research findings indicate that conformationally-restricted phenethylamines can exhibit distinct efficacy patterns compared to their flexible counterparts [4] [6]. While flexible phenethylamines like 2-Carbon-Bromine demonstrate complex pharmacological profiles including functional antagonism at 5-hydroxytryptamine 2A receptors under certain conditions [10], the conformational restriction in 2-Carbon-Bromine-Indane appears to promote more consistent agonist behavior across the tested receptor subtypes [1] [2].
The molecular determinants governing the balance between partial agonism and antagonism in 2-Carbon-Bromine-Indane involve multiple structural and conformational factors. The indane ring system imposes specific conformational constraints that influence the compound's ability to stabilize different receptor conformational states, thereby determining whether the compound exhibits agonist or antagonist properties [4] [9].
Structural analysis reveals that the conformational restriction imposed by the indane ring system affects the spatial orientation of key pharmacophoric elements relative to the receptor binding site [4]. This conformational constraint modulates the compound's ability to induce the conformational changes necessary for full receptor activation. Unlike flexible phenethylamines that can adopt multiple conformations upon receptor binding, 2-Carbon-Bromine-Indane is constrained to a more limited range of binding poses [6].
The molecular basis for the partial agonism observed with conformationally-restricted phenethylamines involves the specific interactions between ligand structural elements and critical amino acid residues within the receptor binding pocket [5]. Research on similar conformationally-restricted compounds indicates that the rigid structural framework can limit the compound's ability to fully engage all the molecular switches necessary for complete receptor activation [15] [16].
Comparison with other conformational restriction strategies provides insight into the molecular determinants of efficacy. The benzocyclobutene derivative Tetrachlorocatechol-Bromine-2 demonstrates that certain conformational restrictions can enhance rather than diminish receptor activation [4] [9]. This suggests that the specific geometry imposed by the indane ring system in 2-Carbon-Bromine-Indane may not optimally align with the receptor's preferred activated conformation.
The functional selectivity observed with 2-Carbon-Bromine-Indane reflects the compound's differential ability to stabilize distinct receptor conformational states associated with different signaling pathways [16] [17]. The compound's moderate efficacy suggests that while it can promote receptor activation, it may not fully stabilize the high-efficacy conformational states that characterize full agonists. This intermediate efficacy profile positions 2-Carbon-Bromine-Indane as a functionally selective ligand with distinct signaling properties compared to both full agonists and antagonists [18] [13].